![molecular formula C15H15NO3S B3060464 N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide CAS No. 4094-39-7](/img/structure/B3060464.png)
N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
Vue d'ensemble
Description
“N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C15H16N2O3S . It has a twisted U-shaped conformation . The molecule consists of a central C-S(=O)2N(H)-C unit, with the C-S-N-C torsion angle being -58.38° . The benzene rings lie to the same side of the molecule .
Molecular Structure Analysis
The molecular weight of “N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide” is 304.4 g/mol . The molecule has a twisted U-shaped conformation . The twist occurs in the central C-S(=O)2N(H)-C unit . The benzene rings lie to the same side of the molecule and form a dihedral angle of 67.03° .Physical And Chemical Properties Analysis
“N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide” has a molecular weight of 304.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 304.08816355 g/mol . The topological polar surface area of the compound is 83.6 Ų .Applications De Recherche Scientifique
Antimicrobial Activity
N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide: has been investigated for its antimicrobial potential. Researchers have found that it exhibits promising activity against bacterial and fungal strains. Specifically, it shows efficacy against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Effect
The compound has been evaluated for its antioxidant properties. Assays using DPPH, ABTS, and ferric reducing power demonstrate its ability to scavenge free radicals and protect against oxidative stress. These findings suggest its potential as an antioxidant agent .
Toxicity Assessment
Researchers have also studied the toxicity of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide . Tests using freshwater cladoceran Daphnia magna Straus indicate low toxicity, making it a safer candidate for further development .
Drug Design Scaffold
The compound’s unique structure, which includes a diphenyl sulfone scaffold, makes it an interesting candidate for drug design. Its molecular features could be leveraged in the development of novel antimicrobial agents .
Electronic Structure Modifications
While not directly related to applications, it’s worth noting that modifications induced by similar compounds (e.g., 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine) impact their optoelectronic properties. Such insights contribute to our understanding of related chemical structures .
Other Potential Applications
Although not extensively explored, N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide may have additional applications in fields like materials science, organic synthesis, or medicinal chemistry. Further research is needed to uncover its full potential.
Mécanisme D'action
Target of Action
Similar compounds with benzimidazole moieties have been found to be effective against various strains of microorganisms
Mode of Action
Compounds with similar structures have been found to exhibit antimicrobial activity The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes, leading to the death of the microorganism
Biochemical Pathways
Similar compounds have been found to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may lead to the death of microorganisms
Propriétés
IUPAC Name |
N-[4-(4-methylphenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-3-7-14(8-4-11)20(18,19)15-9-5-13(6-10-15)16-12(2)17/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFHQJUAGZWVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297624 | |
| Record name | N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4094-39-7 | |
| Record name | NSC116949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060382.png)

![4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B3060384.png)
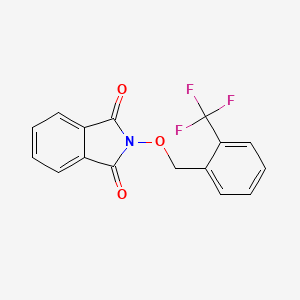
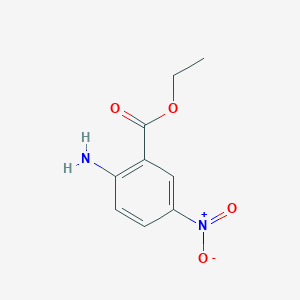
![1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine](/img/structure/B3060390.png)
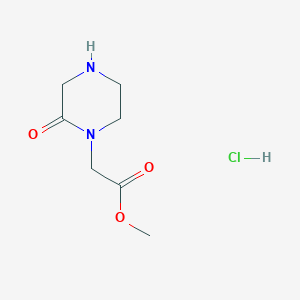



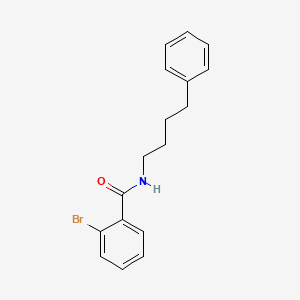
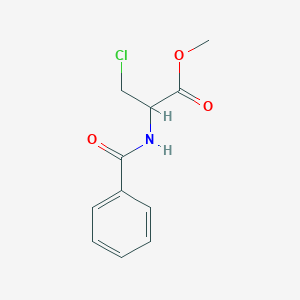
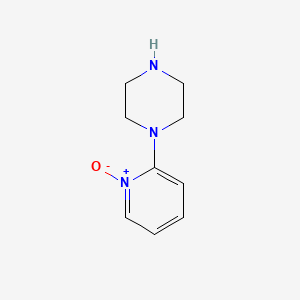
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-methylbenzenecarboxylate](/img/structure/B3060403.png)